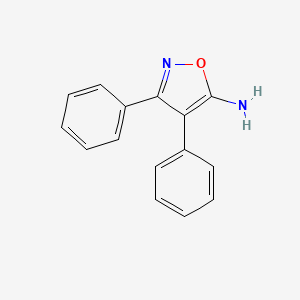

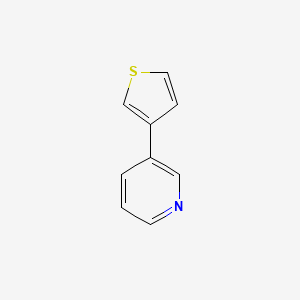

![molecular formula C7H9N3OS B1268876 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one CAS No. 155778-36-2](/img/structure/B1268876.png)

2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolo-fused heterocycles, including compounds similar to 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one, can be achieved through a domino synthesis approach. This involves the intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles. The process typically starts with the treatment of (het)aryldithioesters with cyanamide in the presence of NaH, followed by S-alkylation-intramolecular condensations to yield the desired heterocycles (Kumar & Ila, 2022).

Wissenschaftliche Forschungsanwendungen

-

Green Chemistry

- The compound has been used in the synthesis of 2-amino-5,6,7,8-tetrahydro-4-H-chromen-3-carbonitriles . This process involves a three-component synthesis using aldehydes, malononitrile, and dimedone in water at ambient temperature .

- The method is considered a green synthesis as it reduces the use and production of hazardous materials . It also limits the use of organic solvents and replaces them with environmentally benign media .

- The results showed that this method is highly efficient and overcomes the disadvantages of conventional methods such as long reaction times and the use of large quantities of organic solvents .

-

Medicinal Chemistry

- 2-amino-4H chromenes, a derivative of the compound, have been reported to exhibit pro-apoptotic properties for the treatment of a wide range of cancer ailments .

- The conventional method for their synthesis involves the reaction of an ethanolic solution of arylidenemalono-nitrile with dimedone in the presence of piperidine at reflux for six hours .

- The results of the study showed that these derivatives have considerable potential as a source of valuable drug candidates .

-

Organic Synthesis

- The compound has been used in the synthesis of pharmaceutically diverse 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles .

- This process involves a one-pot, three-component condensation of aromatic aldehydes, malononitrile, and 1,3-cyclohexanedione or dimedone using 2-aminopyridine as an efficient alkaline organo catalyst .

- The method is highly convenient and greener, providing the desired heterocycles in very shorter reaction times with higher purity . It also has the advantages of economic viability, ease of preparation, excellent yields, and recyclability of catalyst .

-

Bioactive Compound Synthesis

- The compound has been used in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives .

- The reaction was achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

- The results showed that the developed catalyst not only accelerates the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

-

Click Chemistry

-

Nanoparticle Synthesis

- The compound has been used in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives .

- The reaction was simply achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions with excellent yields and high purity .

- The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c8-7-10-4-2-1-3-9-6(11)5(4)12-7/h1-3H2,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEGOTSBXHYYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345249 | |

| Record name | 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one | |

CAS RN |

155778-36-2 | |

| Record name | 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.